5,6-Dibromocholestan-3beta-ol
Overview
Description
5,6-Dibromocholestan-3beta-ol is a white crystalline solid with the molecular formula C27H46Br2O. It is widely used in the pharmaceutical industry due to its potential medicinal properties, including anti-inflammatory and anti-cancer activities . This compound is a derivative of cholesterol, where bromine atoms are introduced at the 5 and 6 positions of the cholestane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromocholestan-3beta-ol typically involves the bromination of cholesterol. One common method includes dissolving cholesterol in absolute ether and then adding a solution of bromine in acetic acid. The reaction mixture is stirred and cooled, resulting in the formation of the dibromide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromocholestan-3beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the bromine atoms, reverting the compound to its parent cholesterol structure.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like zinc dust in the presence of acetic acid are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products Formed
Oxidation: Formation of 5,6-diketocholestan-3beta-ol.
Reduction: Formation of cholestan-3beta-ol.
Substitution: Formation of 5,6-dihydroxycholestan-3beta-ol or 5,6-diaminocholestan-3beta-ol.
Scientific Research Applications
5,6-Dibromocholestan-3beta-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5,6-Dibromocholestan-3beta-ol involves its interaction with cellular targets, leading to modulation of biological pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Its anti-cancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichlorocholestan-3beta-ol
- 5,6-Difluorocholestan-3beta-ol
- 5,6-Diiodocholestan-3beta-ol
Comparison
5,6-Dibromocholestan-3beta-ol is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound exhibits different reactivity and potency in biological assays. The size and electronegativity of bromine atoms influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
5,6-dibromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46Br2O/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,30H,6-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQDUQUVPZBDDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948039 | |
Record name | 5,6-Dibromocholestan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25182-80-3 | |
Record name | 5,6-Dibromocholestan-3beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dibromocholestan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dibromocholestan-3β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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